molecular formula C28H20O6 B11153099 8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one

8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one

Cat. No.: B11153099
M. Wt: 452.5 g/mol
InChI Key: YAOCHFKWOOLRKT-RMKNXTFCSA-N
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Description

8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the O-acylation reaction, where 7-hydroxy-2H-chromen-2-one is reacted with appropriate acylating agents in the presence of a base such as triethylamine in dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, green solvents, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes, modulate signaling pathways, or interact with cellular receptors to exert its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar biological activities.

    Warfarin: An anticoagulant with a coumarin backbone.

    Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness

8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one is unique due to its complex structure, which allows for a diverse range of chemical modifications and biological activities. Its dual chromen-2-one moieties provide additional sites for functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C28H20O6

Molecular Weight

452.5 g/mol

IUPAC Name

8-methoxy-3-[2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-4-yl]chromen-2-one

InChI

InChI=1S/C28H20O6/c1-31-24-11-5-10-19-15-23(28(30)34-27(19)24)22-17-26(29)33-25-16-20(12-13-21(22)25)32-14-6-9-18-7-3-2-4-8-18/h2-13,15-17H,14H2,1H3/b9-6+

InChI Key

YAOCHFKWOOLRKT-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC/C=C/C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC=CC5=CC=CC=C5

Origin of Product

United States

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